molecular formula C18H21N5O3S B11016590 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B11016590
M. Wt: 387.5 g/mol
InChI Key: GOLOXRYBEHCPFE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a synthetic compound featuring a thiophene-3-carboxamide core substituted with 4,5-dimethyl groups and a 1H-tetrazol-1-yl moiety at position 2.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C18H21N5O3S/c1-11-12(2)27-18(23-10-20-21-22-23)16(11)17(24)19-8-7-13-5-6-14(25-3)15(9-13)26-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,24)

InChI Key

GOLOXRYBEHCPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Thiophene Derivatives

  • Ethyl 4,5-dimethyl-2-(pyridin-3-ylcarbamothioylamino)thiophene-3-carboxylate (482329-90-8): This analog shares the 4,5-dimethylthiophene core but replaces the tetrazole group with a pyridinylcarbamothioylamino substituent. The ethyl ester at position 3 increases lipophilicity compared to the carboxamide in the target compound. Such structural differences may influence solubility and metabolic stability .
  • Its melting point (174–178°C) and spectral data (νmax 1774 cm⁻¹ for ester) contrast with the target compound’s expected behavior, where the tetrazole’s polarity might lower melting points .

Phenethylamine-Substituted Analogs

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Shares the 3,4-dimethoxyphenethylamine side chain but uses a benzamide core instead of thiophene-3-carboxamide. Rip-B has a melting point of 90°C and was synthesized via acylation (80% yield), suggesting efficient methodology for similar amides.
  • 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (): This dimeric phenethylamine derivative demonstrates how additional carbamoylpropyl chains and quaternary ammonium groups affect crystallinity and hydration. The compound’s structural complexity may correlate with higher solubility in polar solvents, a property less likely in the target compound due to its non-ionic tetrazole group .

Key Properties

Compound Core Structure Substituents Melting Point (°C) Notable Functional Groups
Target Compound Thiophene-3-carboxamide 4,5-dimethyl; 1H-tetrazol-1-yl; 3,4-dimethoxyphenethyl N/A Tetrazole, Carboxamide
Ethyl 4,5-dimethyl-2-(pyridin-3-ylcarbamothioylamino)thiophene-3-carboxylate Thiophene-3-carboxylate 4,5-dimethyl; pyridinylcarbamothioylamino N/A Ester, Thiourea
Rip-B Benzamide 3,4-dimethoxyphenethyl 90 Amide, Methoxy
Ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene Benzo[b]thiophene 5-hydroxy; 4,7-dioxo; phenyl 174–178 Ester, Oxo, Hydroxyl

Research Findings and Implications

  • Solubility and Reactivity : The 3,4-dimethoxyphenethyl group may enhance membrane permeability, as seen in Rip-B, but the tetrazole’s polarity could limit lipophilicity, affecting absorption .
  • Synthetic Challenges : Introducing the tetrazole moiety requires precise conditions (e.g., cycloaddition), which may lower yields compared to simpler amide formations like Rip-B’s synthesis .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps that ensure high yield and purity. The compound is typically synthesized through a multi-step reaction involving the condensation of appropriate precursors under controlled conditions. A typical preparation method includes:

  • Formation of the Thiophene Ring : The initial step involves the formation of the thiophene moiety, which is crucial for the compound's biological activity.
  • Introduction of the Tetrazole Group : The tetrazole ring is incorporated through cyclization reactions that enhance the compound's pharmacological properties.
  • Functionalization : The final steps involve attaching the dimethoxyphenyl and ethyl groups to achieve the desired chemical structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives containing tetrazole and thiophene rings can inhibit tumor growth in various cancer cell lines (e.g., HCT-15 colon carcinoma) with IC50 values ranging from 1.61 to 1.98 µg/mL .

Antihypertensive Effects

The compound has been noted for its potential antihypertensive effects. Similar compounds have been reported to lower blood pressure by inhibiting angiotensin II receptors, suggesting that this compound could have a similar effect .

Anti-inflammatory Properties

In addition to its anticancer and antihypertensive activities, this compound may also possess anti-inflammatory properties. Research has indicated that derivatives with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiophene-based compounds for their cytotoxic effects against various cancer cell lines.
    • Results indicated that compounds with a similar structural backbone exhibited significant growth inhibition, supporting the potential use of such derivatives in cancer therapy .
  • Study on Antihypertensive Effects :
    • Another study focused on the cardiovascular effects of tetrazole-containing compounds, demonstrating their ability to effectively lower blood pressure in hypertensive models .

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